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Leucinostatin B M+H -

Leucinostatin B M+H

Catalog Number: EVT-1586123
CAS Number:
Molecular Formula: C61H109N11O13
Molecular Weight: 1204.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucinostatin B is a bioactive compound belonging to a class of nonribosomal peptides known for their antibiotic properties. It is primarily produced by certain fungi, particularly Paecilomyces lilacinus (synonym Purpureocillium lilacinum), and exhibits significant activity against protozoan parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. The molecular formula of Leucinostatin B corresponds to a protonated ion peak of m/z=1205m/z=1205 when analyzed by mass spectrometry, indicating its molecular weight and structure are critical for its biological activity .

Source and Classification

Leucinostatin B is classified as a lipopeptide antibiotic derived from fungal sources. It is part of a larger family of compounds known as leucinostatins, which also includes Leucinostatin A. These compounds are synthesized through nonribosomal peptide synthetase pathways, which are characterized by their ability to produce diverse and complex structures without the need for ribosomal translation . The biosynthesis of Leucinostatin B involves multiple enzymatic steps and gene clusters specific to the producing organisms, which have been identified through genomic studies .

Synthesis Analysis

The synthesis of Leucinostatin B typically occurs in fungal cultures under specific growth conditions that induce the expression of the relevant biosynthetic genes. The process involves:

  • Cultivation: Fungal strains such as Paecilomyces lilacinus are cultivated in nutrient-rich media conducive to secondary metabolite production.
  • Extraction: After fermentation, the culture broth is extracted using organic solvents such as ethyl acetate, followed by purification techniques including high-performance liquid chromatography.
  • Enzymatic Activity: The freestanding N-methyltransferase enzyme LcsG plays a crucial role in the iterative N-methylation process during the biosynthesis of Leucinostatin B, enhancing its antibiotic properties .

Technical Details

  • Fermentation Conditions: Cultures are typically grown at temperatures around 27 °C with appropriate agitation to ensure oxygenation and nutrient distribution.
  • Purification Techniques: Techniques such as column chromatography and HPLC are employed to isolate Leucinostatin B from other metabolites produced during fermentation.
Molecular Structure Analysis

Leucinostatin B has a complex molecular structure characterized by several hydrophobic amino acids that contribute to its biological activity. The structure can be analyzed through various spectroscopic methods:

  • Mass Spectrometry: The protonated form shows a prominent peak at m/z=1205m/z=1205, confirming its molecular identity.
  • Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the arrangement of atoms within the molecule, revealing features like α-helical conformations that are important for its function .

Structural Data

  • Molecular Formula: C₅₁H₈₃N₁₇O₁₃S
  • Key Functional Groups: Includes amide bonds and hydrophobic side chains that enhance its interaction with biological membranes.
Chemical Reactions Analysis

Leucinostatin B undergoes various chemical reactions that influence its activity:

  • Methylation Reactions: Catalyzed by methyltransferases, these reactions modify amino acid residues within the peptide chain, affecting its potency against pathogens.
  • Hydrolysis: The stability of Leucinostatin B can be affected by hydrolytic reactions, which may lead to degradation or loss of activity.

Technical Details

  • Kinetic Studies: Michaelis-Menten kinetics can be employed to analyze the enzymatic reactions involved in its synthesis, providing data on substrate affinity and reaction rates .
Mechanism of Action

Leucinostatin B exerts its biological effects primarily through interactions with cellular targets in protozoan parasites:

  • Targeting Membrane Integrity: It disrupts the integrity of parasitic membranes, leading to cell lysis and death.
  • Inhibition of Protein Synthesis: By interfering with essential cellular processes, it effectively inhibits growth and replication of Trypanosoma brucei.

Process Data

  • Antiprotozoal Activity: In vitro studies have demonstrated potent activity against various strains of Trypanosoma, with effective concentrations often in the nanomolar range .
Physical and Chemical Properties Analysis

Leucinostatin B exhibits distinctive physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but less so in aqueous environments due to its hydrophobic nature.
  • Stability: Sensitive to changes in pH and temperature; optimal conditions for stability and activity have been identified through experimental studies.

Relevant Data

  • Melting Point: Specific thermal properties have not been widely reported but can be inferred from similar compounds within the leucinostatin family.
  • pH Sensitivity: Optimal biological activity is often observed within physiological pH ranges.
Applications

Leucinostatin B has significant scientific applications:

  • Antiparasitic Research: It serves as a model compound for developing new treatments against protozoan infections such as sleeping sickness.
  • Biocontrol Agent: Research has indicated potential uses in agriculture for controlling plant pathogens due to its antifungal properties .
  • Pharmaceutical Development: Its unique structure and mechanism make it a candidate for further modification and synthesis in drug development efforts aimed at enhancing efficacy and reducing toxicity.
Biosynthetic Pathways and Genetic Regulation of Leucinostatin B

Non-Ribosomal Peptide Synthetase (NRPS) Clusters in Fungal Producers

Leucinostatin B is biosynthesized through a complex non-ribosomal peptide synthetase (NRPS) pathway in fungi, primarily Purpureocillium lilacinum and Ophiocordyceps species. The core enzyme, LcsA, is a multi-modular NRPS composed of ten consecutive condensation-adenylation-peptidyl carrier protein (C-A-PCP) modules. Each module activates and incorporates specific amino acid precursors into the growing peptide chain [1] [5]. The lcs gene cluster spans approximately 20 genes, including those encoding tailoring enzymes responsible for structural modifications such as epimerization, methylation, and hydroxylation [1] [2].

Key enzymatic steps in Leucinostatin B assembly:

  • Initiation: The N-terminal module activates and loads (4S,2E)-4-methylhex-2-enoic acid (MeHA)
  • Chain elongation: Modules 2–9 incorporate unusual residues including α-aminoisobutyric acid (Aib), β-alanine (β-Ala), cis-4-methyl-L-proline (MePro), and 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD)
  • Termination: The C-terminal module adds (2S)-N¹-methylpropane-1,2-diamine (MPD) and releases the peptide via a reductase domain-mediated reduction [5] [9].

Table 1: NRPS Modules and Substrate Specificity in Leucinostatin B Biosynthesis

ModuleDomain OrganizationActivated SubstrateStructural Position in Leucinostatin B
1A-T4-methylhex-2-enoic acidN-terminus (MeHA)
2C-A-Tα-aminoisobutyric acidPosition 1 (Aib)
3C-A-T-Epimerizationβ-alaninePosition 2 (β-Ala)
4C-A-Tcis-4-methyl-L-prolinePosition 3 (MePro)
5C-A-TL-leucinePosition 4 (Leu)
6C-A-T-EpimerizationL-threoninePosition 5 (HyThr)*
7C-A-T2-amino-6-hydroxy-4-methyl-8-oxodecanoic acidPosition 6 (AHMOD)
8C-A-TL-valinePosition 7 (Val)
9C-A-THydroxyleucinePosition 8 (HyLeu)
10C-A-T-ReductaseN¹-methylpropane-1,2-diamineC-terminus (MPD)

*HyThr: Hydroxythreonine; Epimerization domain converts L-Thr to D-allo-Thr [1] [5] [9]

Regulatory Mechanisms of Secondary Metabolite Biosynthesis in Purpureocillium and Ophiocordyceps spp.

Leucinostatin B biosynthesis is tightly regulated by pathway-specific transcription factors and environmental cues. In P. lilacinum, the Zn₂Cys₆-type transcription factor lcsF acts as a positive regulator by binding to promoters within the lcs cluster. Overexpression of lcsF increases leucinostatin production by 1.5-fold, while its deletion abolishes synthesis [1] [5]. Proteomic analyses of Ophiocordyceps spp. reveal temporal regulation during fermentation:

  • Growth phase (Day 3): Primary metabolism dominates with minimal NRPS expression
  • Transition phase (Day 6): Upregulation of phosphopantetheinyl transferase (PPTase) activates NRPS carriers
  • Stationary phase (Day 9): Peak expression of lcs cluster enzymes correlates with maximal Leucinostatin B production [8].

Nutrient availability also modulates biosynthesis:

  • Inducing conditions: Low nitrogen and high carbon sources (e.g., glycerol)
  • Repressing conditions: Rich media containing amino acids [1] [5].

Table 2: Regulatory Proteins and Functions in Leucinostatin B Biosynthesis

ProteinGene IDFunctionExpression DynamicsEffect on Yield
LcsFPLBJ_10275Zn₂Cys₆ transcription factorUpregulated in stationary phase1.5-fold increase when overexpressed
PPTaseOSIN_03419NRPS activation via phosphopantetheinylation2.1-fold increase (Day 6 vs Day 3)Essential for NRPS functionality
MFS TransporterPLFJ_06317Leucinostatin effluxCo-expressed with NRPS genesPrevents feedback inhibition
Cytochrome P450OSIN_07882AHMOD hydroxylationPeak at Day 9Critical for bioactivity [1] [5] [8]

Comparative Genomics of Leucinostatin-Producing Fungi

Genomic comparisons reveal conserved lcs clusters across taxonomically diverse fungi. Purpureocillium lilacinum strains PLBJ-1 and PLFJ-1 exhibit 83.56% synteny in their 38.1–38.5 Mb genomes, with the lcs cluster located on Super-scaffold 3 [1] [4]. Orthologous clusters exist in Tolypocladium ophioglossoides (63% sequence identity) but are absent in non-producing fungi like Scedosporium apiospermum, which possesses only nine NRPS clusters for unrelated metabolites [4] [6].

Key genomic features:

  • Cluster architecture: 20-gene organization with conserved colinearity of core NRPS (lcsA) and tailoring enzymes
  • Synteny breakpoints: Flanking transposon elements in P. lilacinum suggest horizontal gene transfer mechanisms [1] [4]
  • Pseudogenization: T. ophioglossoides lacks functional homologs of lcsK (methyltransferase), explaining structural variations in its leucinostatin analogs [4] [5].

Table 3: Genomic Features of Leucinostatin-Producing Fungi

FeaturePurpureocillium lilacinumTolypocladium ophioglossoidesNon-Producer (Scedosporium apiospermum)
Genome Size38.14–38.53 Mb~40 Mb (estimated)37.2 Mb
Scaffolds144–163Not specified301
NRPS Clusters12 (including lcs)≥8 (1 orthologous to lcs)9 (no lcs ortholog)
lcsA Identity100%63%Absent
Key ModificationsFunctional methyltransferase (LcsK)Pseudogenized methyltransferaseN/A [1] [4] [6]

The biosynthetic versatility of these fungi is evidenced by their capacity to produce >20 leucinostatin analogs, driven by variations in:

  • A-domain substrate specificity (e.g., valine vs. isoleucine incorporation)
  • Tailoring enzyme promiscuity (hydroxylases, methyltransferases)
  • Termination domain selectivity (MPD vs. DPD at C-terminus) [5] [9].

Properties

Product Name

Leucinostatin B M+H

IUPAC Name

(2S,4S)-N-[(2S,4S)-6-hydroxy-1-[[(2S,3R)-3-hydroxy-4-methyl-1-[[2-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[[(2S)-1-(methylamino)propan-2-yl]amino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

Molecular Formula

C61H109N11O13

Molecular Weight

1204.6 g/mol

InChI

InChI=1S/C61H109N11O13/c1-20-37(9)22-23-48(76)72-33-39(11)30-46(72)54(81)66-45(29-38(10)28-42(74)31-41(73)21-2)52(79)68-49(50(77)36(7)8)55(82)70-60(15,16)57(84)67-43(26-34(3)4)51(78)65-44(27-35(5)6)53(80)69-61(17,18)58(85)71-59(13,14)56(83)63-25-24-47(75)64-40(12)32-62-19/h22-23,34-40,42-46,49-50,62,74,77H,20-21,24-33H2,1-19H3,(H,63,83)(H,64,75)(H,65,78)(H,66,81)(H,67,84)(H,68,79)(H,69,80)(H,70,82)(H,71,85)/b23-22+/t37-,38+,39-,40-,42?,43-,44-,45-,46-,49-,50+/m0/s1

InChI Key

JLDCSWRYRVBFRU-GVWIJYOFSA-N

Synonyms

leucinostatin B
paecilotoxin B

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)CC(CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CNC)C

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